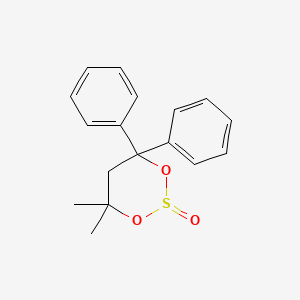
Acetic acid;undec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;undec-9-en-1-ol, also known as 9-Undecen-1-ol,acetate, is an organic compound with the molecular formula C13H26O3. It is a colorless liquid with a characteristic odor. This compound is an ester formed from acetic acid and undec-9-en-1-ol, and it is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid;undec-9-en-1-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. In this case, acetic acid reacts with undec-9-en-1-ol, typically in the presence of a mineral acid catalyst like sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process may involve continuous distillation to remove water and drive the reaction towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;undec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Undec-9-enoic acid and acetic acid.
Reduction: Undec-9-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;undec-9-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;undec-9-en-1-ol involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and undec-9-en-1-ol, which can then interact with cellular components. The alcohol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;dec-9-en-1-ol: Similar structure but with one less carbon atom.
Acetic acid;dodec-9-en-1-ol: Similar structure but with one more carbon atom.
Acetic acid;oct-9-en-1-ol: Similar structure but with three fewer carbon atoms.
Uniqueness
Acetic acid;undec-9-en-1-ol is unique due to its specific chain length and the presence of both an ester and an alcohol group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it useful in diverse applications .
Propriétés
Numéro CAS |
90176-49-1 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
acetic acid;undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h2-3,12H,4-11H2,1H3;1H3,(H,3,4) |
Clé InChI |
VWAHGRBZUJQOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


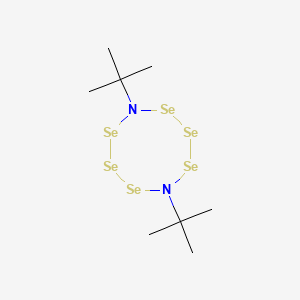
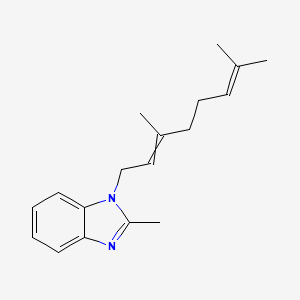
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
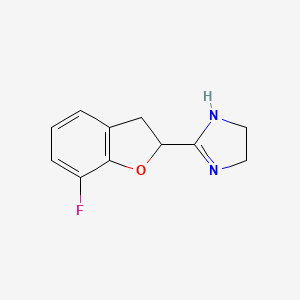
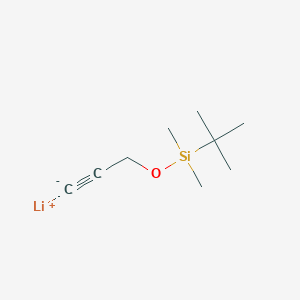
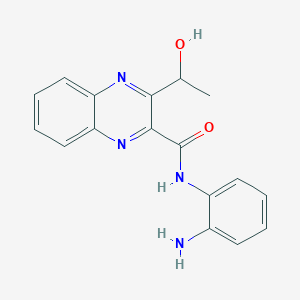
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
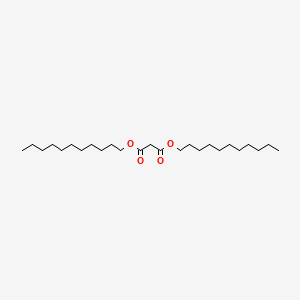
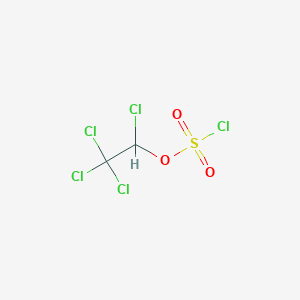

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
